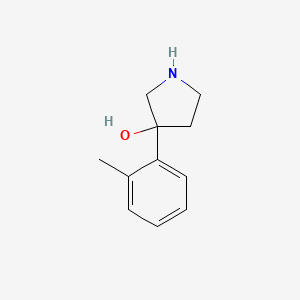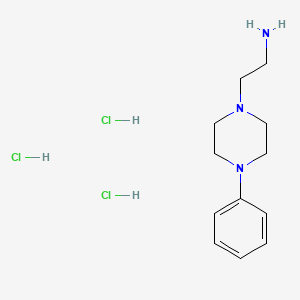
1-(6-氯嘧啶-4-基)吡咯烷-3-醇
描述
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a chloropyrimidine group and a hydroxyl group
科学研究应用
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
生化分析
Biochemical Properties
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in this compound can form hydrogen bonds and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating their activity. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, affecting their catalytic functions .
Cellular Effects
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol influences various cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
The molecular mechanism of 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol involves its binding interactions with biomolecules. This compound can bind to specific enzyme active sites, leading to inhibition or activation of their catalytic functions. For instance, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol can change over time. This compound exhibits stability under standard storage conditions, but it may degrade under extreme temperatures or pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with critical metabolic enzymes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . This compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . This compound has been shown to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its presence in the nucleus allows it to interact with transcription factors and other regulatory proteins, modulating gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol typically involves the reaction of 6-chloropyrimidine with pyrrolidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution with 6-chloropyrimidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloropyrimidine moiety can be reduced to a corresponding amine.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of pyrrolidin-3-one derivatives.
Reduction: Formation of 1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The chloropyrimidine moiety can interact with nucleophilic residues in proteins, leading to covalent modification and inhibition .
相似化合物的比较
Similar Compounds
1-(6-Bromopyrimidin-4-yl)pyrrolidin-3-ol: Similar structure with a bromine atom instead of chlorine.
1-(6-Fluoropyrimidin-4-yl)pyrrolidin-3-ol: Contains a fluorine atom in place of chlorine.
1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-ol: Features a methyl group instead of chlorine.
Uniqueness
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol is unique due to the presence of the chlorine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity for certain biological targets, making it a valuable scaffold in drug design .
属性
IUPAC Name |
1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGMLJYQCXYCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


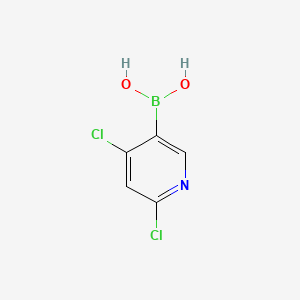
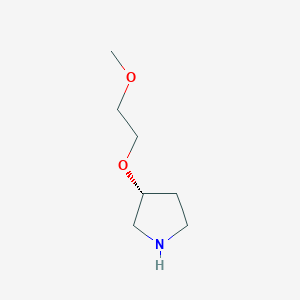
![dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B1418764.png)
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)
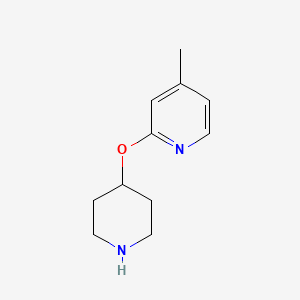
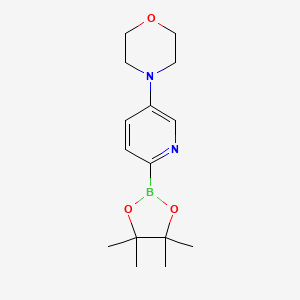
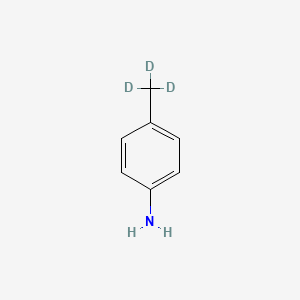

![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1418781.png)
